1-(3,6-Dichloropyridin-2-YL)ethanone
Overview
Description
1-(3,6-Dichloropyridin-2-YL)ethanone is a chemical compound with the CAS Number: 1260902-17-7 and a molecular formula of C7H5Cl2NO . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 1-(3,6-Dichloropyridin-2-YL)ethanone is represented by the linear formula C7H5Cl2NO .Physical And Chemical Properties Analysis
1-(3,6-Dichloropyridin-2-YL)ethanone has a molecular weight of 190.03 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The physical form can be liquid, semi-solid, solid, or lump .Scientific Research Applications
Catalytic Behavior in Polymerization : 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a derivative of 1-(3,6-Dichloropyridin-2-yl)ethanone, has been used to prepare tridentate ligands coordinating with iron and cobalt for catalyzing ethylene reactivity, showing good catalytic activities in ethylene polymerization (Sun et al., 2007).
Fluorophore-based Nicotinonitriles Synthesis : A protocol for the synthesis of nicotinonitriles, incorporating pyrene or fluorene moieties, has been developed. These compounds, related to 1-(3,6-Dichloropyridin-2-yl)ethanone, exhibit strong blue-green fluorescence, suggesting applications in materials science (Hussein, El Guesmi, & Ahmed, 2019).
Antimicrobial Activity : 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound related to 1-(3,6-Dichloropyridin-2-yl)ethanone, demonstrated significant antimicrobial activity with promising minimum inhibitory concentrations (Salimon, Salih, & Hussien, 2011).
Biocidal Properties of Fluoro-Boron Complexes : Coordinatively saturated difluoroboron(III) compounds, synthesized using ligands derived from 1-(3,6-Dichloropyridin-2-yl)ethanone, have demonstrated potential as fungicides and bactericides, indicating their use in biological control (Saxena & Singh, 1994).
Antiangiogenic and Growth Inhibitory Effects : Novel dienone pyridine ethanone curcumin analogues, synthesized from 1-(3,6-Dichloropyridin-2-yl)ethanone, showed tumor growth inhibition and antiangiogenic effects in vivo, suggesting their potential in cancer research (Chandru et al., 2008).
Microwave-assisted Synthesis of Antibacterial Compounds : 1-(4-(piperidin-1-yl) phenyl) ethanone, a derivative of 1-(3,6-Dichloropyridin-2-yl)ethanone, has been synthesized and screened for antibacterial activity, demonstrating its utility in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Safety And Hazards
properties
IUPAC Name |
1-(3,6-dichloropyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFYBQMWYPYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-Dichloropyridin-2-YL)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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